2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound . The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule of a compound .
Synthesis Analysis
This involves the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, and conditions for the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and chemical stability .Scientific Research Applications
Synthesis and Characterization of Analogous Compounds
Research efforts have focused on synthesizing and characterizing compounds structurally related to "2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide," which are explored for their potential as antipsychotic agents or in the development of novel organic molecules with specific biological activities. For instance, studies on conformationally restricted analogues of remoxipride, a compound known for its antidopaminergic properties, have been conducted to evaluate their binding affinities to dopamine D-2 receptors, which is crucial for understanding their antipsychotic potential (Norman, Kelley, & Hollingsworth, 1993).
Solid-State Conformations and Biological Effects
The solid-state conformations and biological effects of compounds like remoxipride hydrochloride have been studied to elucidate their interactions with dopamine receptors. These studies provide insights into the structural features that enhance or diminish their biological activity, highlighting the importance of molecular conformation in drug design and receptor binding (Högberg et al., 1986).
Novel Synthetic Methodologies
Advancements in synthetic chemistry have enabled the development of novel methodologies for constructing complex molecular structures related to "this compound." For example, the synthesis of common intermediates for lactone–pyrrolidinone ring systems showcases innovative approaches to molecular synthesis, which can be applied to develop new compounds with potential therapeutic applications (Bennett, Prodger, & Pattenden, 2007).
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of benzamide derivatives, including their selective antidopaminergic properties, is crucial for the development of new antipsychotic agents with improved safety profiles and efficacy. Research in this area focuses on the molecular features that contribute to the compounds' interactions with dopamine receptors, providing valuable insights for the design of novel therapeutic agents (Ogren et al., 1985).
Interactions with Biological Targets
Investigations into the interactions of related compounds with biological targets, such as dopamine receptors, are essential for understanding their mechanism of action and potential therapeutic applications. For example, the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives explore their potential as CCR5 antagonists, which could have implications in the development of treatments for conditions such as HIV/AIDS (Cheng De-ju, 2014).
Mechanism of Action
Target of Action
Biochemical Pathways
For instance, N-bromosuccinimide (NBS), a brominated derivative of succinimide, is involved in free radical reactions .
Pharmacokinetics
The molecular weight of the compound is 200033 , which could influence its pharmacokinetic properties
Result of Action
Similar compounds have been found to inhibit certain bacterial receptors , which could potentially lead to antimicrobial effects.
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-2-21-10-7-13-8-11-22(18(24)16(13)21)12-9-20-17(23)14-5-3-4-6-15(14)19/h3-8,10-11H,2,9,12H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOVAYSRVARSNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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